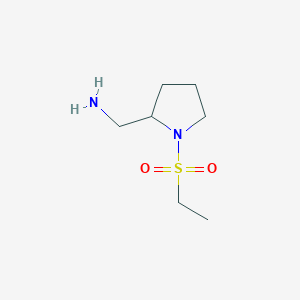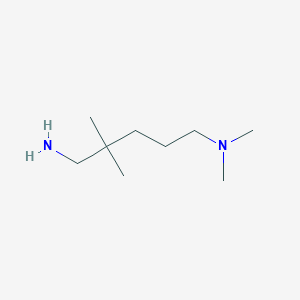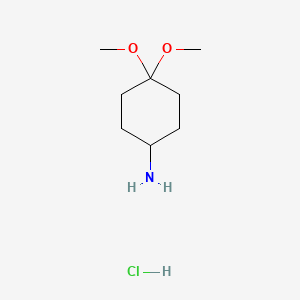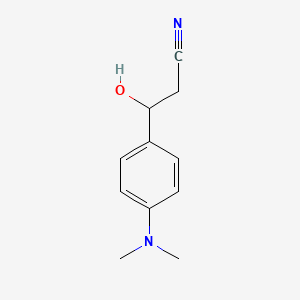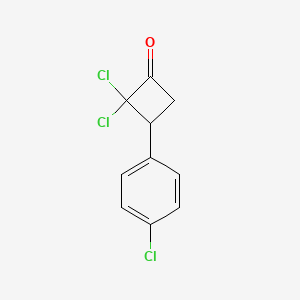
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H7Cl3O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms at the 2-position and a 4-chlorophenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one typically involves the cycloaddition reaction of appropriate precursors. One common method is the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the cycloaddition process, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar in structure but lacks the 4-chlorophenyl group.
2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one: Contains a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group. This combination of substituents imparts distinct reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H7Cl3O |
|---|---|
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-7-3-1-6(2-4-7)8-5-9(14)10(8,12)13/h1-4,8H,5H2 |
InChI-Schlüssel |
CNAORYVJXVGZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


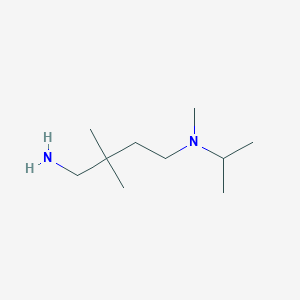
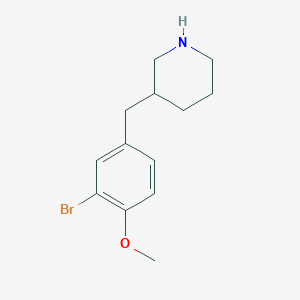
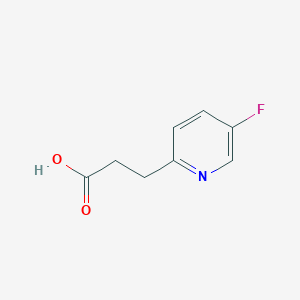


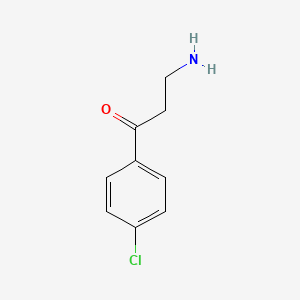
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)



